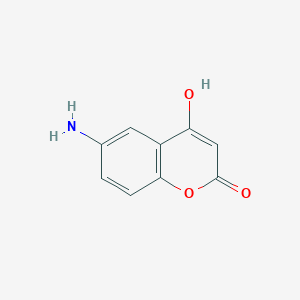

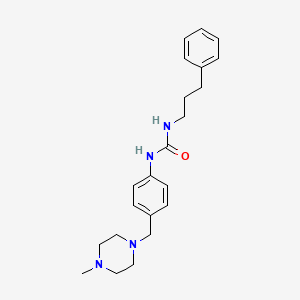

![molecular formula C18H12BrN5O B2450512 4-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide CAS No. 891114-91-3](/img/structure/B2450512.png)

4-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” is a complex organic molecule that contains a 1,2,4-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This type of structure is commonly found in a variety of pharmaceuticals and biologically important compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, like the one in the given compound, has been the subject of numerous studies . Various strategies have been developed, many of which involve the use of 3-amino-1,2,4-triazole . These methods are known for their high regioselectivity, good functional group tolerance, and wide substrate scope .Molecular Structure Analysis

The molecular structure of the compound is likely to be complex due to the presence of the 1,2,4-triazole ring and the pyridazin-6-yl group. The 1,2,4-triazole ring is a unique heterocyclic compound that can interact with biological receptors through hydrogen-bonding and dipole interactions . The pyridazin-6-yl group could further contribute to these interactions.Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole-containing compounds are diverse. They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . The specific reactions of “4-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” would depend on the conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. The presence of the 1,2,4-triazole ring and the pyridazin-6-yl group could influence properties such as solubility, stability, and reactivity .科学的研究の応用

Antiproliferative Activity

Compounds with the [1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety, similar to 4-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide, have been synthesized and studied for their antiproliferative activity. These compounds demonstrated an ability to inhibit the proliferation of endothelial and tumor cells, indicating potential applications in cancer research and therapy (Ilić et al., 2011).

Antimicrobial Properties

Another key application area is antimicrobial activity. Compounds containing [1,2,4]triazolo[4,3-a]pyridines, structurally related to the specified compound, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising results against various bacterial and fungal strains, making them significant in the development of new antimicrobial agents (Prakash et al., 2011).

Structural and Electronic Analysis

Structural and electronic properties of compounds with the [1,2,4]triazolo[4,3-b]pyridazin moiety are also of great interest. Studies involving density functional theory calculations, X-ray diffraction, and other spectroscopic techniques have been conducted to understand the molecular structure, intermolecular interactions, and energy frameworks of such compounds. This research is crucial for understanding the physicochemical properties and reactivity of these molecules (Sallam et al., 2021).

Anxiolytic and Antiviral Activity

In the realm of pharmaceuticals, certain derivatives of [1,2,4]triazolo[4,3-b]pyridazines have demonstrated anxiolytic activity, which can be explored for developing new anxiolytic drugs. Additionally, some synthesized derivatives have shown potential antiviral activity, particularly against hepatitis-A virus, suggesting their utility in antiviral drug development https://consensus.app/papers/anti‐hav-activity-some-newly-synthesized-shamroukh/ca35106527705f9694cd34c76193d996/?utm_source=chatgpt" target="_blank">(Albright et al., 1981; Shamroukh & Ali, 2008)

将来の方向性

The future research directions for this compound could involve further exploration of its synthesis methods, as well as its potential applications in pharmaceuticals and other fields . The development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds would be very useful for the discovery of new drug candidates .

作用機序

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

These could potentially include pathways related to cell growth and proliferation (anticancer activity), microbial growth (antimicrobial activity), pain and inflammation (analgesic and anti-inflammatory activity), oxidative stress (antioxidant activity), viral replication (antiviral activity), and various enzymatic processes (enzyme inhibitory actions) .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the likely ADME properties of the compound, which can impact its bioavailability and overall pharmacological activity.

Result of Action

Based on the pharmacological activities of similar compounds, it can be inferred that the compound may have potential anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These effects would result from the compound’s interactions with its various biological targets and its impact on associated biochemical pathways.

特性

IUPAC Name |

4-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN5O/c19-14-6-4-12(5-7-14)18(25)21-15-3-1-2-13(10-15)16-8-9-17-22-20-11-24(17)23-16/h1-11H,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDFLTWDWYSVIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=NN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

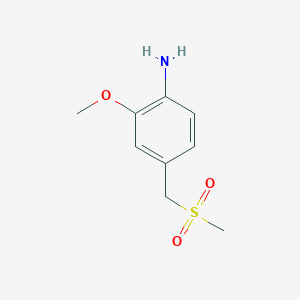

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2450432.png)

![1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2450434.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2450440.png)

![1-(4-Fluorobenzyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2450442.png)

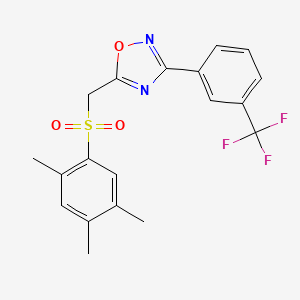

![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B2450446.png)

![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-isopropoxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2450448.png)

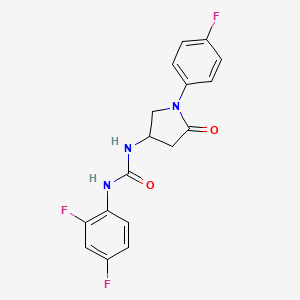

![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2450452.png)